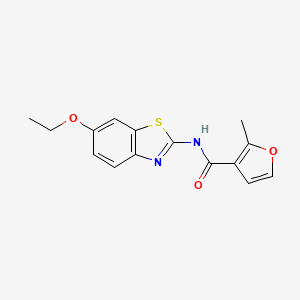
3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound that has gained significant interest in recent years due to its potential applications in scientific research. This molecule belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of specific enzymes or proteins. For example, it has been found to inhibit the growth of certain bacterial and fungal strains by targeting specific enzymes involved in their metabolic pathways. Additionally, it has been suggested that the compound may interact with specific receptors in the brain, leading to its potential use as a therapeutic agent for neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various bacterial and fungal strains, as well as certain cancer cell lines. Additionally, it has been found to exhibit fluorescence properties, making it a potential probe for biological imaging. In vivo studies have shown that the compound can cross the blood-brain barrier and accumulate in specific regions of the brain, suggesting its potential use as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been found to exhibit antimicrobial, antifungal, anticancer, and fluorescent properties, making it a versatile tool for scientific research. Additionally, the synthesis method for this compound has been optimized to yield high purity and high yield, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied for its potential side effects, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential use as a therapeutic agent for neurological disorders. This compound has been shown to accumulate in specific regions of the brain, suggesting its potential for targeted therapy. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound, which can provide insights into its potential applications in various scientific fields. Finally, the fluorescent properties of this compound can be further explored for its potential use in biological imaging.
合成法
The synthesis of 3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a multistep process that involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethoxybenzohydrazide, followed by cyclization with phosphorus oxychloride. The final product is obtained through purification and recrystallization. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for biological imaging. The compound has also been studied for its potential use as a therapeutic agent for neurological disorders.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-8-5-12(10-15(14)22-2)17-19-16(20-23-17)9-11-3-6-13(18)7-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMNHNOVZQXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)





![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

